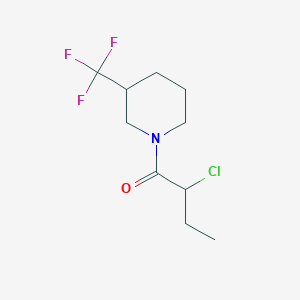

2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClF3NO/c1-2-8(11)9(16)15-5-3-4-7(6-15)10(12,13)14/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGCMHRNPYBSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCC(C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one involves the nucleophilic substitution reaction between 3-(trifluoromethyl)piperidine and a chlorinated butanone derivative.

-

- 3-(Trifluoromethyl)piperidine

- Chlorinated butanone derivative (typically 2-chlorobutan-1-one or similar)

Reaction Type : Nucleophilic substitution where the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon adjacent to the chlorine substituent.

Catalysts/Bases : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used bases to promote the substitution by deprotonating the amine and enhancing nucleophilicity.

Solvent and Temperature : The reaction is generally carried out in an organic solvent under heating to increase reaction kinetics. Typical temperatures range from moderate to elevated, depending on scale and desired yield.

Mechanism : The base activates the piperidine nitrogen, which then attacks the electrophilic carbon of the chlorinated butanone, displacing the chlorine and forming the desired ketone product.

Industrial Production Methods

Industrial synthesis of this compound employs scalable processes designed for high yield, purity, and efficiency.

Batch vs. Continuous Flow : Both batch reactors and continuous flow systems are used. Continuous flow offers better control over reaction parameters and scalability.

Automated Reactors : Precise control of temperature, pressure, and reactant feed rates is maintained to optimize conversion and minimize by-products.

Purification : Post-reaction mixtures undergo purification steps such as:

Distillation : To separate the product from volatile impurities.

Recrystallization : To enhance purity by selective crystallization of the target compound.

Quality Control : Analytical techniques such as NMR, HPLC, and mass spectrometry are used to verify structure and purity.

Reaction Conditions Summary Table

| Parameter | Typical Condition | Purpose/Effect |

|---|---|---|

| Base | Sodium hydroxide or potassium carbonate | Facilitates nucleophilic substitution |

| Temperature | Moderate to elevated (e.g., 50–100 °C) | Increases reaction rate |

| Solvent | Organic solvents (e.g., dichloromethane, ethanol) | Medium for reaction and solubility |

| Reaction Time | Several hours (e.g., 4–24 h) | Ensures completion of substitution |

| Purification Methods | Distillation, recrystallization | Isolates and purifies product |

Chemical Reaction Analysis

Nucleophilic Substitution : The chlorine atom on the butanone moiety is replaced by the piperidine nitrogen, forming the ketone linkage.

Side Reactions : Potential side reactions include over-alkylation or hydrolysis of the chlorinated intermediate, which are minimized by controlled reaction conditions.

Reagent Specificity : The trifluoromethyl substituent on the piperidine ring enhances lipophilicity and influences reactivity, requiring optimized conditions to maintain selectivity.

Research Findings and Optimization

Research indicates that the use of potassium carbonate as a base can provide milder reaction conditions compared to sodium hydroxide, reducing side reactions and improving yield.

Controlled heating and slow addition of reactants help in minimizing by-products.

Industrial processes benefit from continuous flow reactors that allow precise temperature and residence time control, improving reproducibility and scalability.

Summary Table of Key Preparation Data

| Aspect | Details |

|---|---|

| CAS Number | 2091118-81-7 |

| Molecular Formula | C10H15ClF3NO |

| Molecular Weight | 257.68 g/mol |

| Starting Materials | 3-(Trifluoromethyl)piperidine, chlorobutanone derivative |

| Base Catalysts | Sodium hydroxide, potassium carbonate |

| Reaction Type | Nucleophilic substitution |

| Typical Reaction Temp. | 50–100 °C |

| Purification Techniques | Distillation, recrystallization |

| Industrial Scale | Batch and continuous flow reactors |

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The butanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used to oxidize the butanone moiety.

Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed to reduce the carbonyl group.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Oxidation: Carboxylic acids or other oxidized derivatives of the butanone moiety.

Reduction: Alcohols derived from the reduction of the carbonyl group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those aimed at treating neurological disorders. Its unique structural properties enable it to interact effectively with various biological targets.

Case Study:

Research has demonstrated that derivatives of this compound exhibit promising activity against specific neurological targets, suggesting its potential role in developing new treatments for conditions such as depression and anxiety disorders .

Biological Studies

The compound is utilized in biological research to investigate the effects of trifluoromethyl-substituted piperidine derivatives on cellular systems. Its ability to penetrate cell membranes allows for the study of intracellular mechanisms and interactions with enzymes or receptors.

Research Findings:

Studies have shown that the trifluoromethyl group significantly increases the compound's binding affinity to certain receptors, enhancing its pharmacological effects . This property makes it a valuable tool for exploring receptor signaling pathways.

Industrial Chemistry

In industrial applications, 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one acts as an intermediate in the production of agrochemicals and other industrially relevant compounds. Its synthesis can be scaled up using automated processes to ensure high yield and purity.

Production Insights:

The compound is typically synthesized through a nucleophilic substitution reaction involving 3-(trifluoromethyl)piperidine and chlorinated butanone derivatives. The use of bases like sodium hydroxide facilitates this reaction under controlled conditions .

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The provided evidence highlights two related compounds from a 2022 European patent application (EP Bulletin 2022/06):

- 3-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile (Example AA.1.1)

- 3-((3S,4S)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile (Example AA.1.2)

Structural Differences

| Feature | 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one | Examples AA.1.1/AA.1.2 |

|---|---|---|

| Core Backbone | Butanone chain | Propanenitrile chain |

| Substituents | Chloro group at C2 of butanone | Cyano group at C3 |

| Piperidine Substitution | 3-Trifluoromethyl | 4-Trifluoromethyl |

| Additional Moieties | None | Imidazopyrrolopyrazine |

Functional Implications

Reactivity: The chloro group in the target compound may facilitate nucleophilic substitution reactions, whereas the cyano group in AA.1.1/AA.1.2 could participate in cyclization or act as a hydrogen bond acceptor .

Stereochemical Complexity : Examples AA.1.1/AA.1.2 exhibit (3R,4R) and (3S,4S) configurations, which are critical for enantioselective interactions. The target compound lacks stereochemical descriptors in available data, implying possible racemic synthesis .

Physicochemical Properties (Inferred)

| Property | 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one | Examples AA.1.1/AA.1.2 |

|---|---|---|

| Molecular Weight | ~260 g/mol | ~430 g/mol |

| logP (Lipophilicity) | Moderate (~2.5–3.5) | Higher (~3.5–4.5) |

| Water Solubility | Low (due to trifluoromethyl and chloro groups) | Extremely low |

Limitations and Knowledge Gaps

- Direct comparative pharmacological or toxicological data are absent in the provided evidence.

Biologische Aktivität

Overview

2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound characterized by a piperidine ring substituted with a trifluoromethyl group and a butanone moiety. Its unique structure makes it a significant compound in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and other biological systems.

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)piperidine with a chlorinated butanone derivative, often facilitated by bases such as sodium hydroxide or potassium carbonate under controlled conditions. The process is designed to yield high purity and yield, making it suitable for various applications in research and industry.

| Property | Details |

|---|---|

| IUPAC Name | 2-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]butan-1-one |

| CAS Number | 2091118-81-7 |

| Molecular Formula | C10H15ClF3NO |

| Molecular Weight | 257.68 g/mol |

The biological activity of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one is largely attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its ability to cross cell membranes and interact with intracellular targets like enzymes and receptors. This interaction may modulate enzymatic activity or receptor signaling pathways, contributing to its pharmacological effects .

Medicinal Chemistry

This compound serves as a building block for synthesizing various pharmaceutical agents. Its derivatives have been explored for their potential in treating neurological disorders, showcasing promising results in modulating pathways associated with these conditions .

Case Studies

Research has demonstrated that derivatives of this compound exhibit varying degrees of biological activity:

- Neuroprotective Effects : Some studies indicate that modifications of the piperidine structure can enhance neuroprotective properties, making them candidates for further development in treating neurodegenerative diseases .

- Cytotoxic Activity : In vitro studies on related compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting potential for anticancer applications .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one.

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Chloro-1-(3-(trifluoromethyl)phenyl)ethanone | Lacks piperidine structure | Lower binding affinity for certain receptors |

| 2-Chloro-1-(3-(trifluoromethyl)pyridin-2-yl)ethanone | Different heterocyclic structure | Varying potency against different targets |

Research Findings

Recent studies have highlighted the compound's role in various biological assays:

- Inhibition Studies : It has been shown to inhibit certain protein kinases involved in cancer progression, indicating its potential as an anticancer agent .

- Metabolic Stability : Modifications to the structure have been evaluated for their metabolic stability, which is crucial for developing effective therapeutic agents .

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one, and how can intermediates be characterized?

A common approach involves coupling a piperidine derivative with a chlorinated ketone precursor. For example, chiral reduction of intermediates using agents like sodium borohydride or asymmetric catalysts can yield stereochemically pure products. Key intermediates (e.g., trifluoromethyl-piperidine derivatives) should be characterized via , , and LC-MS to confirm regioselectivity and purity. X-ray crystallography (as demonstrated for structurally similar compounds in ) can resolve ambiguities in stereochemistry .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- Spectroscopy : is essential for confirming the trifluoromethyl group’s presence and electronic environment.

- Chromatography : HPLC with UV detection (e.g., using C18 columns) ensures purity, as noted in for related chloro-piperazine derivatives.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, particularly for resolving steric effects in the piperidine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of trifluoromethyl-piperidine derivatives?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of halogenated intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation, as observed in for analogous triazolo-pyrazine syntheses.

- Catalysis : Palladium or copper catalysts may enhance coupling efficiency for the trifluoromethyl-piperidine moiety. Monitor reaction progress via TLC or in-situ IR spectroscopy .

Q. How can contradictions in pharmacological activity data for structurally similar compounds be resolved?

- Structure-Activity Relationship (SAR) Studies : Compare the target compound’s activity with analogs like Trifluperidol (), which shares a trifluoromethyl-piperidine scaffold.

- Computational Modeling : Use docking studies (e.g., MOE software, as cited in ) to predict binding affinities to target receptors.

- In Vitro Assays : Validate hypotheses using enzyme inhibition or receptor-binding assays, ensuring standardized protocols to reduce variability .

Q. What challenges arise in crystallizing halogenated piperidine derivatives, and how can they be addressed?

- Crystallization Solvents : Slow evaporation from dichloromethane/hexane mixtures often yields suitable crystals.

- Crystal Packing : The trifluoromethyl group’s steric bulk may disrupt lattice formation. Co-crystallization with stabilizing agents (e.g., acetic acid) can improve crystal quality, as shown in for difluorobenzyl-piperazine analogs.

- Data Collection : Use synchrotron radiation for small or weakly diffracting crystals .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.